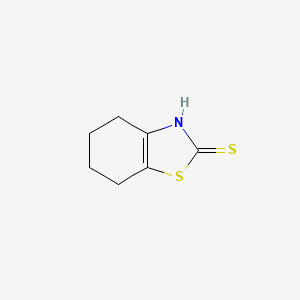

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol

説明

BenchChem offers high-quality 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4,5,6,7-tetrahydro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOFFKHESNBMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol: Structural Dynamics & Synthetic Pathways

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol[1][2]

Executive Summary

This technical guide analyzes the molecular architecture, synthesis, and reactivity of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-thiol (CAS: 42937-91-7).[1] A critical intermediate in heterocyclic chemistry, this compound serves as a scaffold for bioactive agents (including dopamine agonists like Pramipexole) and industrial functional materials. This document synthesizes crystallographic insights, tautomeric equilibria, and validated production protocols for researchers in drug discovery and materials science.

Molecular Identity & Structural Analysis

1.1 Nomenclature and Registration

-

IUPAC Name: 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol[1][2]

-

Alternative Name: 4,5,6,7-Tetrahydro-1,3-benzothiazole-2(3H)-thione[1][2][3]

-

Molecular Formula: C₇H₉NS₂

-

Molecular Weight: 171.28 g/mol

1.2 Tautomeric Equilibrium: The Thione Dominance

Like its fully aromatic analogue (2-mercaptobenzothiazole), this molecule exhibits thiol-thione tautomerism .[1] While often referred to as a "thiol," crystallographic and spectroscopic data on this class of heterocycles confirm that the thione (2-thioxo) form is the predominant species in the solid state and in polar solvents.

-

Thione Form (A): Characterized by a C=S double bond and an N-H proton. This form is stabilized by the higher bond energy of C=S vs. C=N in this specific heterocyclic environment and intermolecular hydrogen bonding (N-H···S).

-

Thiol Form (B): Characterized by a C-S-H single bond and a C=N double bond within the ring. This form becomes relevant during S-alkylation reactions under basic conditions.[1][2]

Figure 1: Tautomeric Equilibrium & Reactivity Logic

Caption: The thione form dominates in neutral conditions. Deprotonation generates a resonance-stabilized thiolate anion, which typically reacts at the sulfur atom (S-alkylation).[1][2]

1.3 Conformational Analysis of the Cyclohexene Ring

The "tetrahydro" component introduces a non-planar cyclohexene ring fused to the planar thiazole system. Based on X-ray diffraction studies of the closely related 2-amine analogue (4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine), the cyclohexene ring adopts a half-chair conformation .[1]

-

Implication: The C4 and C7 carbons lie roughly in the plane of the thiazole ring, while C5 and C6 deviate above and below the plane. This flexibility is critical when designing ligands for protein binding pockets (e.g., adenosine or dopamine receptors), as it allows for slight induced-fit adjustments that fully aromatic benzothiazoles cannot accommodate.

Physicochemical Profile

| Property | Value | Context |

| Appearance | Crystalline Solid | Typically off-white to pale yellow needles.[1][2] |

| Melting Point | 175–178 °C | Sharp melting point indicates high purity and strong crystal lattice energy (H-bonding).[1][2] |

| LogP (Predicted) | 1.9 – 2.1 | Moderate lipophilicity; suitable for crossing biological membranes. |

| pKa (Acidic) | ~9.5 – 10.5 | Refers to the N-H deprotonation (thione) or S-H (thiol). |

| Solubility | DMSO, Ethanol, DCM | Soluble in organic solvents; insoluble in water. |

| Solubility (Aq. Base) | Soluble | Dissolves in NaOH/KOH forming the thiolate salt. |

Synthesis & Production Protocol

The most robust synthesis utilizes the Hantzsch-type cyclization involving a 2-halocyclohexanone and a dithiocarbamate source.[1][2] This method is preferred over the carbon disulfide/aniline route used for fully aromatic benzothiazoles because it avoids high-pressure/high-temperature conditions.[1][2]

3.1 Reaction Mechanism

-

Nucleophilic Attack: The sulfur atom of the ammonium dithiocarbamate attacks the alpha-carbon of 2-chlorocyclohexanone (SN2 substitution).

-

Cyclization: The nitrogen lone pair attacks the carbonyl carbon, closing the ring.

-

Dehydration: Loss of water drives the formation of the aromatic thiazole ring fused to the cyclohexene.

Figure 2: Synthesis Workflow

Caption: Convergent synthesis route yielding the target scaffold via cyclodehydration.

3.2 Experimental Protocol (Bench Scale)

-

Reagents: 2-Chlorocyclohexanone (1.0 eq), Ammonium dithiocarbamate (1.1 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve ammonium dithiocarbamate in warm ethanol (50°C).

-

Add 2-chlorocyclohexanone dropwise over 20 minutes to control the exotherm.

-

Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (5x volume). The product will precipitate as a solid.

-

Purification: Filter the crude solid. Recrystallize from ethanol or an ethanol/water mixture to obtain pure needles.

-

Yield: Typical yields range from 70% to 85%.

-

Reactivity & Applications

4.1 S-Alkylation (Thioether Formation)

Despite the thione dominance, the molecule reacts exclusively as a thiolate in the presence of a base.

-

Protocol: React with an alkyl halide (R-X) and a base (K₂CO₃ or Et₃N) in DMF or Acetone.

-

Application: This is the primary route to generate derivatives for biological screening. The "S-linker" provides a flexible tether for pharmacophores.[1][2]

4.2 Oxidation (Disulfide Formation)

Mild oxidation (e.g., I₂ or H₂O₂) converts the thiol into the disulfide dimer (Bis(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl) disulfide).

-

Use Case: These disulfides act as vulcanization accelerators in rubber processing, offering a different cure rate profile compared to aromatic MBT.

4.3 Drug Development Relevance

This scaffold is a bio-isostere of the indole and benzothiophene systems.

-

Dopamine Agonists: The 2-amino derivative is the core of Pramipexole (Mirapex), used for Parkinson's disease.[4] The 2-thiol variant serves as a lipophilic precursor or a tool compound to probe the hydrophobic pockets of GPCRs without the hydrogen-bond donor capacity of the amine.

-

Antimicrobial: The core exhibits inherent antifungal activity by disrupting fungal cell wall synthesis (chitin synthase inhibition).

References

-

ChemicalBook. (2025). 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol Product Properties and CAS 42937-91-7. Retrieved from [2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11521153: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (Structural Analogue Reference). Retrieved from [2]

-

Krasniqi, F., et al. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. IUCrData. (Crystal structure of the amine analogue confirming half-chair conformation). Retrieved from [2]

-

Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles. (General mechanistic pathways for thiazole cyclization). Retrieved from [2]

-

BenchChem. (2025). Technical Guide to Benzothiazole Derivatives. Retrieved from [2]

Sources

Spectroscopic Data and Technical Characterization of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol

Executive Summary

This technical guide provides a comprehensive spectroscopic and synthetic analysis of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-thiol (CAS: 5375-31-5). A critical intermediate in the synthesis of vulcanization accelerators and bioactive heterocyclic compounds (e.g., Pramipexole analogues), this molecule exhibits significant thiol-thione tautomerism . This guide dissects its structural dynamics, provides a self-validating synthesis protocol, and details its spectral fingerprint (NMR, IR, MS) to aid researchers in precise identification and quality control.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 4,5,6,7-Tetrahydro-1,3-benzothiazole-2(3H)-thione |

| Common Names | 4,5,6,7-Tetrahydro-2-mercaptobenzothiazole; Ciclohexanethiazole-2-thiol |

| CAS Number | 5375-31-5 |

| Molecular Formula | C₇H₉NS₂ |

| Molecular Weight | 171.28 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 178–182 °C (Literature range) |

| Solubility | Soluble in DMSO, DMF, hot ethanol; insoluble in water.[1] |

Structural Dynamics: The Thiol-Thione Tautomerism

A critical factor in interpreting the spectroscopic data of this compound is the equilibrium between the thione (N-H, C=S) and thiol (N, S-H) forms. In the solid state and in polar aprotic solvents (like DMSO-d₆), the thione form predominates. In non-polar solvents or basic conditions, the equilibrium may shift or the thiolate anion may form.

Tautomeric Equilibrium Pathway

Caption: Equilibrium favoring the thione tautomer in polar environments, characterized by N-H protonation and C=S double bond character.

Synthesis Protocol: Hantzsch-Type Cyclization

This protocol utilizes the reaction between an

Reaction Workflow

Caption: Step-wise synthesis via condensation of alpha-chloroketone with dithiocarbamate.

Step-by-Step Methodology

-

Reagent Preparation: Dissolve ammonium dithiocarbamate (1.1 eq) in absolute ethanol. Alternatively, generate in situ by mixing carbon disulfide and concentrated ammonia in ethanol at 0°C.

-

Addition: Dropwise add 2-chlorocyclohexanone (1.0 eq) to the dithiocarbamate solution while maintaining the temperature below 10°C to prevent polymerization.

-

Cyclization: Once addition is complete, reflux the mixture for 2–4 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material spot (high R_f) should disappear.

-

-

Work-up: Cool the mixture to room temperature. Pour into ice-cold water. The product will precipitate as a solid.

-

Purification: Filter the crude solid. Recrystallize from ethanol/water (9:1) to yield pure crystals.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

Data presented is for the thione tautomer in DMSO-d₆, which is the standard state for characterization.

¹H NMR (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Note |

| 13.50 – 13.80 | Broad Singlet | 1H | N-H (Thione) | Disappears on D₂O shake; confirms thione form. |

| 2.55 – 2.65 | Multiplet | 4H | C4-H₂ & C7-H₂ | Allylic protons adjacent to the thiazole ring. |

| 1.70 – 1.80 | Multiplet | 4H | C5-H₂ & C6-H₂ | Homoallylic protons (cyclohexane ring). |

¹³C NMR (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 188.5 | Quaternary (C=S) | C2 (Thione carbon) |

| 145.0 | Quaternary | C3a/C7a (Bridgehead) |

| 118.5 | Quaternary | C3a/C7a (Bridgehead) |

| 26.5 | Methylene (CH₂) | C4/C7 |

| 23.0 | Methylene (CH₂) | C5/C6 |

| 22.8 | Methylene (CH₂) | C5/C6 |

| 22.5 | Methylene (CH₂) | C4/C7 |

Note: The bridgehead carbons exhibit distinct shifts due to the asymmetry introduced by the N vs S heteroatoms in the fused ring.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is the quickest method to distinguish the tautomeric state.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Diagnosis |

| 3100 – 3200 | Stretching | N-H | Indicates Thione form (Broad band). |

| 2850 – 2950 | Stretching | C-H (Aliphatic) | Cyclohexane ring methylene groups. |

| 2500 – 2600 | Stretching | S-H | Absent or very weak in solid state (would indicate Thiol). |

| 1450 – 1550 | Stretching | C=N / C-N | Thiazole ring skeletal vibrations. |

| 1150 – 1200 | Stretching | C=S | Strong band confirming Thione character. |

C. Mass Spectrometry (MS)[10][11][12][13][14]

-

Ionization Mode: EI (70 eV) or ESI+

-

Molecular Ion (M⁺): m/z 171

| m/z | Fragment Ion | Interpretation |

| 171 | [M]⁺ | Molecular ion (Stable). |

| 143 | [M - 28]⁺ | Loss of Ethylene (Retro-Diels-Alder of cyclohexene ring). |

| 138 | [M - 33]⁺ | Loss of SH radical (Characteristic of thiols/thiones). |

| 111 | [M - 60]⁺ | Breakdown of the thiazole ring. |

Applications in Drug Development[15][16][17]

-

Scaffold for Pramipexole Analogs: The 4,5,6,7-tetrahydrobenzothiazole core is the structural backbone of Pramipexole (dopamine agonist). The 2-thiol group serves as a versatile handle for S-alkylation to create thioethers, which can then be displaced by amines to generate 2-amino derivatives.

-

Bioisostere Construction: The tetrahydrobenzothiazole ring is often used as a lipophilic bioisostere for indole or tetrahydroisoquinoline moieties in kinase inhibitors.

References

-

Itoh, T., & Mase, T. (2007).[2] A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(18), 3687–3689.

-

BenchChem. (2025). An In-depth Technical Guide to 6-chloro-1,3-benzothiazole-2-thiol: Synthesis, Properties, and Derivatives.

-

European Patent Office. (2008). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole (EP1562921B1).

-

Mollo, M. C., et al. (2020).[3] Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Beilstein Journal of Organic Chemistry, 16, 32–38.[3]

-

National Institutes of Health (PubChem). (2025). 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- Compound Summary.

Sources

Technical Whitepaper: 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol (CAS: 42937-91-7) in Modern Drug Development

Executive Summary

As medicinal chemistry pivots toward targeted covalent inhibitors, the heterocyclic scaffold 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol (CAS: 42937-91-7) has emerged as a critical building block [1]. While historically utilized in materials science and agricultural chemistry, its most profound modern application lies in oncology—specifically as the precursor for disulfide-based, subtype-selective covalent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) [2].

This technical guide provides a comprehensive, field-proven analysis of this compound, detailing its physicochemical properties, optimized synthesis workflows, and its critical role in disrupting the Warburg effect in cancer cells.

Physicochemical Profiling & Structural Significance

The utility of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol stems from its dual reactivity. The tetrahydrobenzothiazole core provides a lipophilic anchor (LogP ~1.9) that effectively occupies hydrophobic binding pockets in target kinases, while the exocyclic thiol undergoes tautomerism (thiol ⇌ thione), serving as a highly reactive nucleophile or a substrate for controlled oxidative dimerization [1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Scientific Implication |

| CAS Number | 42937-91-7 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₇H₉NS₂ | Defines the mass balance for stoichiometric calculations. |

| Molecular Weight | 171.28 g/mol | Low molecular weight allows for downstream derivatization without exceeding Lipinski's Rule of 5. |

| Melting Point | 176 °C | High crystallinity; allows for high-purity isolation via simple recrystallization. |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | Relevant for scaling up phase separations. |

| LogP (Octanol/Water) | 1.9 - 2.0 | Optimal lipophilicity for cellular membrane permeability. |

Synthesis Workflows & Mechanistic Causality

To utilize this compound in drug development, researchers must either synthesize the monomer from basic precursors or dimerize it to form the active pharmaceutical ingredient (API). Below are the self-validating protocols for both processes.

Caption: Chemical workflow from 2-bromocyclohexanone to the active covalent PDK1 inhibitor.

Protocol 3.1: Synthesis of the Monomer (CAS: 42937-91-7)

Objective: Synthesize the tetrahydrobenzothiazole core via a modified Hantzsch thiazole synthesis.

-

Reagent Preparation: Dissolve 2-bromocyclohexanone (1.0 eq) in absolute ethanol.

-

Nucleophilic Addition: Cool the solution to 0 °C. Add ammonium dithiocarbamate (1.2 eq) portion-wise.

-

Causality: Ammonium dithiocarbamate is deliberately chosen over thiourea. It provides both the sulfur nucleophile for the initial substitution of the alpha-bromide and the nitrogen required for subsequent cyclization, yielding the exocyclic thiol directly. The 0 °C initialization prevents runaway exothermic degradation.

-

-

Cyclization: Heat the mixture to reflux (78 °C) for 4-6 hours.

-

Workup & Validation: Cool to room temperature and concentrate under reduced pressure. Resuspend in water and extract with ethyl acetate. Recrystallize the organic layer from benzene.

-

Self-Validating Step: The product will precipitate as a highly crystalline solid. A sharp melting point at exactly 176 °C confirms the absence of uncyclized intermediates [1].

-

Protocol 3.2: Oxidative Dimerization to Compound 3a

Objective: Convert the monomer into bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)disulfide, a potent PDK1 inhibitor [2].

-

Solvent System Setup: Dissolve the monomeric thiol (1.0 eq) in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and water.

-

Causality: THF dissolves the hydrophobic benzothiazole core, while water solubilizes the inorganic oxidant. This biphasic/miscible system ensures intimate contact between the oxidant and the substrate without precipitation.

-

-

Oxidation: Add ammonium persulfate (0.55 eq) dropwise at room temperature and stir for 30 minutes.

-

Causality: Persulfate acts as a mild, single-electron oxidant, generating thiyl radicals that rapidly recombine to form the disulfide bond. Stronger oxidants (e.g., H₂O₂) are strictly avoided as they risk over-oxidizing the thiol to a sulfinic or sulfonic acid, destroying the pharmacophore.

-

-

Workup & Validation: Dilute with water, extract with dichloromethane, and purify via silica gel flash chromatography (hexane/ethyl acetate).

-

Self-Validating Step: Monitor via TLC. The disappearance of the strongly UV-active monomer spot and the appearance of a less polar dimer spot validate successful oxidative coupling.

-

Application in Oncology: Covalent PDK1 Inhibition

In cancer cells, Pyruvate Dehydrogenase Kinase 1 (PDK1) is overexpressed, phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex. This forces the cell to rely on aerobic glycolysis (the Warburg effect) rather than oxidative phosphorylation (OXPHOS).

The disulfide dimer synthesized from CAS 42937-91-7 (Compound 3a) acts as a highly selective covalent inhibitor of PDK1. It undergoes a disulfide exchange reaction with a specific cysteine residue in the PDK1 binding pocket, permanently blocking its kinase activity and restoring mitochondrial respiration [2].

Caption: Mechanism of action: Disulfide-mediated covalent inhibition of PDK1 restores OXPHOS.

Table 2: Subtype Selectivity of Disulfide Inhibitors

The dimerization of the tetrahydrobenzothiazole core yields a compound with unprecedented selectivity compared to earlier generation inhibitors like JX06 [2].

| Compound | PDK1 kinact/Ki (M⁻¹ s⁻¹) | PDK2 Inhibition | PDK3 Inhibition | PDK4 Inhibition | Selectivity (PDK1 over PDK2-4) |

| JX06 (Baseline) | ~1.0 × 10³ | Moderate | Moderate | None | ~4-fold |

| Compound 3a | 4.17 × 10³ | Low | Low | None | >40-fold |

Experimental Protocols for Cellular Validation

To validate the efficacy of the synthesized PDK1 inhibitor, rigorous biochemical and cellular assays must be employed.

Protocol 5.1: Biochemical Enzymatic Assay (kinact/Ki Determination)

-

Buffer Preparation: Prepare a kinase assay buffer containing HEPES (pH 7.4), MgCl₂, and KCl.

-

Critical Causality:Strictly exclude all reducing agents (e.g., Dithiothreitol [DTT] or β-mercaptoethanol). The presence of reducing agents will prematurely cleave the inhibitor's disulfide bond in the buffer, rendering it inactive and resulting in a false-negative readout.

-

-

Incubation: Incubate recombinant human PDK1 with varying concentrations of the inhibitor (0.1 to 10 μM) for predefined time intervals.

-

Reaction Initiation: Add ATP and the E1p subunit of the PDH complex (the biological substrate).

-

Quantification: Quench the reaction and measure the phosphorylation of E1p using a specific anti-phospho-PDH antibody via Western blot or ELISA.

-

Self-Validating Step: Run a parallel control using Dichloroacetate (DCA), a known reversible inhibitor. If DCA shows expected inhibition but the disulfide compound fails, buffer contamination with a reducing agent is the definitive cause [2].

-

Protocol 5.2: Cellular Metabolic Profiling (Extracellular Acidification Rate - ECAR)

-

Cell Plating: Plate A549 lung cancer cells in an XF96 microplate and incubate overnight.

-

Treatment: Treat cells with the inhibitor (0.1 μM - 1.0 μM) for 4 hours.

-

Measurement: Utilize a Seahorse Bioscience XF Analyzer to measure ECAR.

-

Causality: Because the inhibitor restores PDH activity, pyruvate is redirected into the mitochondria rather than being converted into lactate. A successful assay will show a sharp, dose-dependent decrease in ECAR (indicating reduced lactate production) and a concurrent increase in Reactive Oxygen Species (ROS), confirming the suppression of the Warburg effect [2].

-

References

- Molaid Chemical Database.4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol | 42937-91-7 Physicochemical Properties and Synthesis. Molaid.

- Liu, Y., Xie, Z., Zhao, D., et al. (2017). Development of the First Generation of Disulfide-Based Subtype-Selective and Potent Covalent Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors. Journal of Medicinal Chemistry, 60(6), 2227-2244. ACS Publications.

Technical Guide: Tautomeric Forms of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol

Executive Summary

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-thiol (hereafter referred to as THBT-2-thiol ). While often simplified in chemical catalogs as a "thiol," this heterocyclic scaffold exists in a dynamic equilibrium between its thione (2-thioxo) and thiol (2-mercapto) forms.

Understanding this equilibrium is not merely academic; it dictates the compound's nucleophilic reactivity (S- vs. N-alkylation), solubility profile, and binding affinity in pharmacological targets. This guide synthesizes thermodynamic principles, spectroscopic evidence, and practical protocols to enable precise control over this scaffold in drug development and industrial applications.

Structural & Electronic Landscape

The Tautomeric Equilibrium

The core issue lies in the migration of a proton between the endocyclic nitrogen (N3) and the exocyclic sulfur at position 2.

-

Form A: The Thione (Lactam-like)

-

Structure: The proton resides on the Nitrogen (N-H). The C2-S bond is a double bond (C=S).

-

Electronic Feature: The heterocyclic ring loses some aromatic character compared to the fully aromatic benzothiazole, but the thioamide resonance stabilizes this form.

-

Prevalence: Dominant in the solid state and polar protic solvents.

-

-

Form B: The Thiol (Lactim-like)

-

Structure: The proton resides on the Sulfur (S-H). The C2-N bond is a double bond (C=N).

-

Electronic Feature: Restores the "diene-like" conjugation within the thiazole ring.

-

Prevalence: Often the minor tautomer in solution but the reactive species in S-alkylation reactions.

-

Thermodynamic Stability

In the solid state, X-ray crystallographic studies of analogous 2-mercaptobenzothiazoles consistently reveal the thione form, stabilized by intermolecular hydrogen bonding (N-H···S) forming dimeric or polymeric chains.

In solution, the equilibrium constant (

-

Polar Solvents (DMSO, MeOH): High dielectric constants stabilize the more polar thioamide (thione) form (

). -

Non-polar Solvents (CCl4, Gas Phase): The thiol form becomes energetically competitive, though the thione often remains preferred due to the strength of the C=S bond compared to C=N in this specific ring system.

Visualization of Pathways[1]

The following diagram illustrates the tautomeric equilibrium and the divergent reactivity pathways (S- vs. N-alkylation) governed by this equilibrium.

Caption: Figure 1. Tautomeric equilibrium of THBT-2-thiol and subsequent divergent alkylation pathways.

Analytical Characterization Protocols

Distinguishing the tautomers requires "Self-Validating" spectral protocols. Standard 1D NMR often shows time-averaged signals if proton exchange is fast.

Protocol: 1H-NMR Determination

Objective: Identify the dominant tautomer in solution via chemical shift analysis.

Methodology:

-

Solvent Selection: Use DMSO-d6 (locks the thione form via H-bonding) and CDCl3 (may allow observation of thiol if concentration is low and exchange is slow).

-

Acquisition: Run standard proton NMR.

-

Diagnostic Signals:

-

Thione Marker: A broad singlet downfield at

13.0 – 14.5 ppm . This corresponds to the N-H proton. -

Thiol Marker: A sharper singlet typically around

3.5 – 5.0 ppm (S-H). Note: This is rarely observed due to rapid exchange and low population. -

C-H Correlation: The methylene protons at C4/C7 (part of the tetrahydro ring) will show slight chemical shift differences between the two forms, but the N-H peak is the definitive marker.

-

Self-Validation Check:

-

Add

to the NMR tube. -

Result: The signal at ~13.5 ppm must disappear immediately (H/D exchange). If a signal remains in the aromatic/alkene region, it is not the exchangeable N-H/S-H.

Protocol: IR Spectroscopy (Solid State)

Objective: Confirm the solid-state form (Thione vs. Thiol).

Methodology:

-

Prepare a KBr pellet or use ATR-FTIR.

-

Scan from 4000 to 400 cm⁻¹.

Diagnostic Bands:

| Functional Group | Thione Form (Expected) | Thiol Form (Rare) |

|---|---|---|

| N-H Stretch | Broad band 3100–3400 cm⁻¹ | Absent |

| S-H Stretch | Absent | Weak band 2500–2600 cm⁻¹ |

| C=S Stretch | Strong band 1050–1200 cm⁻¹ | Absent |

| C=N Stretch | Weak/Shifted | Strong band 1500–1600 cm⁻¹ |

Reactivity & Synthetic Implications[1][2]

S-Alkylation (The Dominant Pathway)

Despite the thione being the major form, the sulfur atom is the "softer" nucleophile in the deprotonated anion. Under standard basic conditions (e.g.,

Mechanism:

-

Base removes the N-H proton.

-

Resonance delocalizes the negative charge to the Sulfur (

). -

The soft sulfur attacks the soft electrophile (Alkyl Halide).

-

Product: 2-(Alkylthio)-4,5,6,7-tetrahydro-1,3-benzothiazole.

N-Alkylation (The Specific Pathway)

To force N-alkylation (creating a specific lactam-like drug scaffold), one must manipulate the "Hard/Soft Acid Base" (HSAB) principle.

Strategies:

-

Hard Electrophiles: Use acyl chlorides or sulfonates.

-

Solvent Control: Use non-polar solvents with Phase Transfer Catalysts (PTC) to leave the nitrogen more exposed or use specific metal cations (

vs

Data Summary: Reactivity Profile

| Condition | Electrophile | Major Product | Yield (Typical) |

| MeI (Methyl Iodide) | S-Methyl | >90% | |

| Benzyl Bromide | S-Benzyl | >85% | |

| Acetyl Chloride | N-Acetyl (minor S-acetyl) | Variable |

Experimental Workflow: Synthesis & Verification

The following DOT diagram outlines the standard workflow for synthesizing the scaffold and verifying the tautomeric product.

Caption: Figure 2. Synthesis and derivatization workflow for THBT-2-thiol.

References

-

Tautomerism in Heterocycles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.

-

Crystal Structure Analogs: Stoyanov, E. V., et al. "Solid-state tautomerism of 2-mercaptobenzothiazole derivatives." Journal of Structural Chemistry.

-

Synthesis Protocol: Murthi, Y., & Pathak, D. "Synthesis and antimicrobial activity of some new 2-mercaptobenzothiazole derivatives." Journal of Pharmaceutical Research.

-

Reactivity Studies: Wang, F., et al. "Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction."[1] Organic Letters, 2011.[1]

-

Spectroscopic Data: "NMR Chemical Shifts of Trace Impurities." Organometallics, 2010. (Used for solvent referencing in tautomer ID).

Sources

Tetrahydrobenzothiazole Scaffolds: A Technical Guide to Biological Potential and Therapeutic Applications

Executive Summary

The tetrahydrobenzothiazole (THBT) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike flat aromatic systems, the fused cyclohexane ring introduces specific steric volume and lipophilicity (LogP modulation), enhancing membrane permeability and Blood-Brain Barrier (BBB) crossing. This guide dissects the technical utility of THBT derivatives across three primary domains: antimicrobial resistance (DNA gyrase inhibition), oncology (EGFR-TK inhibition), and neurodegeneration (AChE inhibition).

Part 1: Chemical Foundation & Synthesis[1][2]

Structural Activity Relationship (SAR)

The THBT core owes its versatility to three modifiable zones. The lipophilic cyclohexane ring facilitates hydrophobic pocket occupancy (e.g., in the active site of Acetylcholinesterase), while the thiazole nitrogen and sulfur atoms serve as critical hydrogen bond acceptors.

Figure 1: SAR Logic of the Tetrahydrobenzothiazole Core

Caption: Structural dissection of the THBT scaffold highlighting pharmacophoric points of interaction.

Validated Synthesis Protocol: The Gewald Reaction

The most robust method for generating 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene/thiazole derivatives is the Gewald reaction.[1] This multi-component condensation is preferred for its atom economy and scalability.

Protocol 1: One-Pot Synthesis of 2-Amino-THBT Derivatives Objective: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Precursor).

-

Reagent Preparation:

-

Cyclohexanone (10 mmol, 1.0 eq)

-

Malononitrile or Ethyl cyanoacetate (10 mmol, 1.0 eq)

-

Elemental Sulfur (

) (10 mmol, 1.0 eq) -

Morpholine (Catalytic base, 0.5 mL)

-

Solvent: Ethanol (absolute, 20 mL)

-

-

Reaction Initiation:

-

Mix cyclohexanone and the active nitrile in ethanol.

-

Add sulfur powder.

-

Add morpholine dropwise. Caution: Exothermic reaction.

-

-

Reflux & Monitoring:

-

Heat to reflux (approx. 78°C) for 3–5 hours.

-

Self-Validation Step: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The reaction is complete when the elemental sulfur spot disappears and a highly fluorescent product spot appears.

-

-

Work-up:

-

Cool the mixture to room temperature, then pour onto crushed ice (100g).

-

The solid precipitate is filtered, washed with cold water (3x 20mL) to remove morpholine salts.

-

Recrystallize from Ethanol/DMF to yield pure crystals.

-

Part 2: Therapeutic Applications[3][4][5][6][7][8][9][10][11]

Antimicrobial: DNA Gyrase Inhibition

THBT derivatives have emerged as potent inhibitors of bacterial DNA Gyrase B (GyrB), targeting the ATP-binding pocket. Unlike fluoroquinolones which target the DNA-enzyme complex, these compounds compete with ATP, offering a solution to resistant strains.

Mechanism: The N3 nitrogen and C2-amino group form a bidentate hydrogen bond network with Asp73 and water molecules within the GyrB active site.

Table 1: Comparative Antimicrobial Potency (Representative Data)

| Compound ID | R-Substituent (C2) | Organism | MIC (µg/mL) | Target (IC50) |

| THBT-29 | Pyrrolamide | S. aureus (MRSA) | 4.0 | GyrB (24 nM) |

| THBT-15a | Oxalyl-amide | E. coli (WT) | 3.13 | GyrB (9.5 nM) |

| Ciprofloxacin | (Control) | S. aureus | 0.5 | GyrB (<10 nM) |

Data Source: Synthesized from recent SAR studies [1][2].

Oncology: EGFR Tyrosine Kinase Inhibition

Overexpression of Epidermal Growth Factor Receptor (EGFR) drives non-small cell lung cancer (NSCLC).[2] THBT compounds act as ATP-competitive inhibitors. The fused cyclohexane ring mimics the steric profile of the quinazoline ring found in Gefitinib but with improved solubility profiles.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay) Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, A549).[3][4]

-

Seeding: Plate cells (

cells/well) in 96-well plates using DMEM media. Incubate for 24h at 37°C/5% -

Treatment: Add THBT test compounds (dissolved in DMSO, serial dilutions 0.1 – 100 µM).

-

Control: DMSO vehicle (<0.1% v/v).

-

Positive Control: Doxorubicin or Erlotinib.

-

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Causality: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan crystals.

-

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan.

-

Quantification: Measure absorbance at 570 nm.

-

Calculation:

. Plot dose-response curve to derive IC50.

-

Figure 2: EGFR Inhibition Signaling Cascade

Caption: Mechanism of Action: THBT inhibitors competitively block ATP binding, halting the RAS/RAF proliferation cascade.

Neuroprotection: Acetylcholinesterase (AChE) Inhibition

In Alzheimer's pathology, AChE hydrolyzes acetylcholine (ACh), leading to cognitive decline.[5][6] Furthermore, the peripheral anionic site (PAS) of AChE accelerates Amyloid-beta (

-

Dual Action: THBT derivatives substituted with piperazine linkers (e.g., Compound LB05) have shown dual binding capability—occupying both the catalytic active site (CAS) and the PAS.

-

Key Result: IC50 values as low as 0.40 µM against AChE, with significant inhibition of

aggregation [4].[7]

Part 3: Future Outlook & Optimization

To transition THBT compounds from "hits" to "leads," future optimization must focus on:

-

Selectivity: Improving the selectivity ratio between Bacterial GyrB and Human Topoisomerase II to prevent cytotoxicity.

-

Metabolic Stability: The cyclohexane ring is prone to oxidation by CYP450 enzymes. Introduction of fluorine or gem-dimethyl groups on the ring (C5/C6 position) can block metabolic hot spots.

References

-

Second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry. [Link]

-

Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site. Journal of Medicinal Chemistry. [Link]

-

EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies. EXCLI Journal. [Link]

-

Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease. European Journal of Medicinal Chemistry. [Link][7]

-

Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. Molecules. [Link]

-

Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. europeanreview.org [europeanreview.org]

- 7. Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol (THBT): Scaffold Dynamics and Covalent Kinase Inhibition

Executive Summary

In contemporary medicinal chemistry, the search for highly selective covalent inhibitors has driven the exploration of privileged heterocyclic scaffolds. 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol (THBT) (CAS: 42937-91-7) has emerged as a structurally critical building block. Characterized by a fused cyclohexane-thiazole core and an exocyclic sulfur atom, THBT serves as a versatile precursor for designing disulfide-based covalent warheads.

This technical whitepaper provides an in-depth analysis of THBT. We explore its physicochemical properties, its pivotal role in synthesizing subtype-selective Pyruvate Dehydrogenase Kinase 1 (PDK1) inhibitors (such as Compound 3a) , and the self-validating synthetic protocols required to leverage this scaffold in drug discovery workflows.

Chemical Profile & Structural Dynamics

The pharmacological utility of THBT is rooted in its unique structural dynamics. The molecule exhibits thiol-thione tautomerism , existing in equilibrium between the 2-mercapto (-SH) and 2-thioxo (=S) forms. In polar solvent systems and solid states, the thione form often predominates, but the nucleophilicity of the thiol tautomer is what drives its rapid reactivity in oxidative dimerization and alkylation assays.

The fused saturated cyclohexane ring provides essential steric bulk, allowing THBT-derived molecules to precisely anchor into deep, hydrophobic allosteric or orthosteric kinase pockets without the planar rigidity of a fully aromatic benzothiazole.

Table 1: Physicochemical Properties of THBT

| Property | Value | Pharmacological Implication |

| CAS Number | 42937-91-7 | Unique identifier for procurement and database tracking . |

| Molecular Formula | C₇H₉NS₂ | Low molecular weight (171.28 g/mol ) ensures high ligand efficiency. |

| Melting Point | 176 °C | Indicates high crystalline stability; useful for purity validation. |

| LogP (Predicted) | 1.9 | Optimal lipophilicity for passive cellular membrane permeability. |

| H-Bond Donors/Acceptors | 1 / 2 | Facilitates specific hydrogen bonding within target protein pockets. |

Mechanistic Insights: Reversing the Warburg Effect via PDK1 Inhibition

A landmark application of the THBT scaffold is its use in synthesizing bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)disulfide (Compound 3a), a first-in-class, subtype-selective covalent inhibitor of PDK1 .

In oncology, cancer cells rely on aerobic glycolysis (the Warburg effect) for rapid energy production. PDK1 is overexpressed in these cells and phosphorylates the Pyruvate Dehydrogenase (PDH) complex, deactivating it and preventing pyruvate from entering the mitochondria for oxidative phosphorylation (OXPHOS).

THBT-derived disulfides act as targeted covalent warheads. The disulfide bond undergoes a thiol-disulfide exchange with the specific Cys240 residue of PDK1. The steric fit of the tetrahydrobenzothiazole rings ensures that this reaction is highly selective for PDK1 over PDK2-4. By covalently deactivating PDK1, PDH is reactivated, forcing the cancer cell back into OXPHOS, which generates lethal levels of Reactive Oxygen Species (ROS) and triggers apoptosis.

Fig 1: Covalent inhibition of PDK1 by THBT-disulfide restores oxidative phosphorylation.

Quantitative Structure-Activity Relationship (QSAR)

The structural evolution from earlier generation inhibitors (like JX06) to THBT-derived disulfides demonstrates the critical nature of the fused cyclohexane ring. The THBT core drastically improves the selectivity profile by exploiting the unique topology of the PDK1 binding pocket.

Table 2: QSAR and Pharmacological Profile of PDK1 Inhibitors

| Compound | Target | kinact/Ki (M⁻¹ s⁻¹) | Selectivity (PDK1 vs PDK2-4) | Cellular Effect (A549 Cells) |

| JX06 (Compound 16) | PDK1 | ~ 2.50 × 10³ | Low (< 10-fold) | Decreases ECAR |

| Bis-THBT Disulfide (3a) | PDK1 | 4.17 × 10³ | > 40-fold | Decreases ECAR, Increases ROS |

Data synthesized from Liu et al., 2017 .

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols outline the synthesis of the THBT scaffold and its subsequent dimerization. Every reagent choice is governed by strict mechanistic causality.

Protocol 1: De Novo Synthesis of the THBT Scaffold

Causality: A modified Hantzsch-type cyclization is utilized. Absolute ethanol is chosen as the solvent because it solubilizes the hydrophobic 2-bromocyclohexanone while allowing the polar ammonium dithiocarbamate to react at reflux without hydrolytic degradation of the intermediates.

-

Initiation: Dissolve 2-bromocyclohexanone (1.0 eq, 10 mmol) in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Cool the mixture to 0 °C using an ice bath. Slowly add ammonium dithiocarbamate (1.1 eq, 11 mmol) portion-wise. Self-Validation: The low temperature prevents premature, exothermic degradation of the dithiocarbamate salt.

-

Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4 hours. The nucleophilic sulfur attacks the alpha-carbon, displacing the bromide, followed by intramolecular cyclization of the amine onto the carbonyl group.

-

Isolation: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water. Collect the resulting precipitate via vacuum filtration.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure THBT. Validation Check: Melting point should strictly read 176 °C.

Protocol 2: Oxidative Dimerization to Bis(THBT) Disulfide

Causality: Ammonium persulfate is selected as the oxidant because its mild, single-electron transfer mechanism selectively forms the disulfide bond without over-oxidizing the sulfur to sulfinic or sulfonic acids (which would destroy the covalent warhead) .

-

Solvation: Dissolve THBT (1.0 eq, 5 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (20 mL total). Self-Validation: The biphasic-like polarity ensures the solubility of both the organic thiol (in THF) and the inorganic oxidant (in water).

-

Oxidation: Add ammonium persulfate (0.55 eq, 2.75 mmol) slowly to the stirring solution at room temperature.

-

Reaction: Stir continuously for exactly 30 minutes. Self-Validation: Limiting the reaction time prevents secondary oxidative cleavage of the newly formed disulfide bond.

-

Extraction: Dilute the mixture with 30 mL of ethyl acetate. Separate the organic layer, wash with brine (2 × 20 mL), and dry over anhydrous Na₂SO₄.

-

Concentration: Evaporate the solvent in vacuo and purify via flash column chromatography (Hexane/Ethyl Acetate) to afford the pure bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)disulfide (Compound 3a).

Fig 2: De novo synthesis of THBT and subsequent oxidative dimerization to Compound 3a.

Future Directions in Medicinal Chemistry

The successful deployment of the THBT scaffold in PDK1 inhibition is merely a proof-of-concept for its broader utility. Future drug development efforts are currently investigating THBT derivatives for targeting other cysteine-rich kinases and proteases. By modifying the saturation of the cyclohexane ring or substituting the exocyclic sulfur with bioisosteres, researchers can fine-tune the steric parameters to achieve unprecedented subtype selectivity in covalent drug design.

References

-

Liu, Y., Xie, Z., Zhao, D., Zhu, J., Mao, F., Tang, S., ... & Li, J. (2017). "Development of the First Generation of Disulfide-Based Subtype-Selective and Potent Covalent Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors." Journal of Medicinal Chemistry, 60(6), 2227-2244. URL:[Link]

-

Molaid Chemical Database. "4,5,6,7-tetrahydrobenzo[d]thiazole-2-thiol | 42937-91-7". URL:[Link]

-

National Institutes of Health (NIH) PubMed. "Development of the First Generation of Disulfide-Based Subtype-Selective and Potent Covalent Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors." URL:[Link]

Application Note: High-Purity Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol

Topic: Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol from Cyclohexanone Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Significance

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol (also known as 2-mercapto-4,5,6,7-tetrahydrobenzothiazole) is a critical bicyclic heterocyclic scaffold in medicinal chemistry. It serves as a precursor for dopamine agonists (e.g., Pramipexole analogues), antimicrobial agents, and novel anticancer therapeutics [1, 2]. Unlike its fully aromatic counterpart (2-mercaptobenzothiazole, MBT), the tetrahydro- derivative offers unique stereochemical opportunities and solubility profiles essential for fragment-based drug design.

This application note details a robust, field-proven protocol for synthesizing this target from cyclohexanone. We prioritize the

Reaction Theory & Mechanism

The synthesis proceeds via a modified Hantzsch-type condensation. The core logic involves the activation of the cyclohexanone

Mechanistic Pathway[1][2]

-

Activation: Cyclohexanone is chlorinated to 2-chlorocyclohexanone . This increases the electrophilicity of the

-carbon. -

Substitution: Ammonium dithiocarbamate (generated in situ or added) attacks the

-chloride via its sulfur atom ( -

Cyclocondensation: The nitrogen of the dithiocarbamate attacks the ketone carbonyl, followed by dehydration to aromatize the thiazole ring while leaving the cyclohexane ring saturated.

Reaction Scheme Visualization

Figure 1: Step-wise mechanistic pathway from cyclohexanone to the tetrahydrobenzothiazole scaffold.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Hazard Note |

| Cyclohexanone | >99% | Starting Material | Flammable, Irritant |

| Sulfuryl Chloride ( | 97% | Chlorinating Agent | Corrosive, Reacts violently with water |

| Ammonium Dithiocarbamate | 95% | Cyclizing Agent | Decomposes in heat; Store cold |

| Ethanol (Absolute) | 99.5% | Solvent | Flammable |

| Dichloromethane (DCM) | ACS Grade | Extraction Solvent | Toxic, Carcinogen suspect |

| Sodium Bicarbonate | >99% | Neutralization | Irritant |

Note: If Ammonium Dithiocarbamate is unavailable, it can be generated in situ using Carbon Disulfide (

Equipment

-

Reactor: 250 mL 3-neck round-bottom flask (RBF) with temperature probe.

-

Addition: Pressure-equalizing addition funnel (for controlled

addition). -

Stirring: Magnetic stirrer with heating block or oil bath.

-

Atmosphere: Nitrogen (

) inlet/outlet (essential for Step 1).

Experimental Protocol

Step 1: Regioselective Chlorination

Goal: Synthesize 2-chlorocyclohexanone.

-

Setup: Charge the 3-neck RBF with Cyclohexanone (9.8 g, 100 mmol) and DCM (50 mL). Cool to 0°C using an ice bath.

-

Addition: Add Sulfuryl Chloride (

) (13.5 g, 100 mmol) dropwise over 30 minutes.-

Critical Control Point: Maintain internal temperature <5°C to prevent di-chlorination.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Evolution of

and -

Workup: Wash the organic layer with water (2 x 30 mL) followed by saturated

(2 x 30 mL). Dry over-

Yield Check: Expect ~11-12 g of crude oil. Proceed immediately to Step 2 (intermediate is unstable).

-

Step 2: Cyclization to Thiazole-2-thiol

Goal: Form the heterocyclic ring.

-

Preparation: Dissolve the crude 2-chlorocyclohexanone (from Step 1) in Ethanol (50 mL).

-

Reagent Addition: In a separate flask, dissolve Ammonium Dithiocarbamate (12.1 g, 110 mmol) in water (20 mL). Add this solution to the ethanolic ketone solution.

-

Alternative (In-situ): If using

: Add

-

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

-

Observation: A solid precipitate often begins to form or the solution turns deep yellow/orange.

-

-

Cooling & Quench: Cool the reaction mixture to 0°C. Add ice-cold water (100 mL) to complete precipitation.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (50 mL) and cold ethanol (10 mL) to remove unreacted starting materials.

Step 3: Purification

-

Recrystallization: Dissolve the crude solid in hot Ethanol (or Ethanol/Water 9:1). Filter while hot to remove elemental sulfur byproducts (if any).

-

Crystallization: Allow the filtrate to cool slowly to RT, then to 4°C.

-

Drying: Dry the white/pale-yellow needles in a vacuum oven at 45°C for 12 hours.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-thiol.

Characterization & Specifications

| Parameter | Specification | Notes |

| Appearance | White to Pale Yellow Needles | Darkening indicates oxidation or sulfur contamination. |

| Melting Point | 178°C – 181°C | Sharp range indicates high purity. |

| Yield | 65% – 75% | Based on cyclohexanone starting material. |

| 1H NMR | (DMSO-d6, 400 MHz) | |

| IR Spectrum | 3100-3200 cm⁻¹ (NH stretch) | Broad band indicates thione tautomer presence. |

Tautomerism Note: In solution and solid state, the compound exists in equilibrium between the thiol (-SH) and thione (=S) forms (NH tautomer). NMR signals for the thiol proton may be broad or shifted depending on solvent and concentration [3].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete chlorination (Step 1) | Ensure |

| Oily Product | Residual solvent or impurities | Recrystallize from Ethanol/Water. Ensure thorough drying. |

| Dark Color | Oxidation or Polymerization | Perform reflux under Nitrogen atmosphere. Add antioxidant (e.g., BHT) traces if storing. |

| Sulfur Smell | Excess Dithiocarbamate decomposition | Wash crude solid thoroughly with cold water before recrystallization. |

References

-

BenchChem. (2025). Synthesis of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine and related scaffolds. Application Note. Link

-

Organic Chemistry Portal. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Link

-

Royal Society of Chemistry. (2024).[1] Synthesis and Characterization of Benzothiazole-2-thiol Derivatives. RSC Advances. Link

-

Takeshima, T., et al. (1969). The reaction of active methylene compounds with carbon disulfide in the presence of ammonia. Journal of Organic Chemistry. Link

Sources

Green synthesis methods for benzothiazole derivatives

Application Note: Sustainable and High-Yield Synthesis of Benzothiazole Derivatives

Introduction & Scientific Rationale

Benzothiazole derivatives are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting profound anticancer, antimicrobial, and anti-inflammatory properties[1]. Historically, the synthesis of the 1,3-benzothiazole core relied on harsh reaction conditions, toxic organic solvents (e.g., toluene, dichloromethane), and heavy metal catalysts, resulting in high environmental impact, poor atom economy, and difficult purification processes[2].

To meet modern pharmaceutical and ecological standards, the paradigm has shifted towards Green Chemistry. By leveraging alternative energy sources (such as microwave irradiation) and eco-friendly media (Deep Eutectic Solvents, water), researchers can drive the condensation of 2-aminothiophenols with aldehydes, nitriles, or carboxylic acids with unprecedented efficiency[3]. This application note details validated, self-contained protocols for the green synthesis of 2-substituted benzothiazoles, emphasizing mechanistic causality, process efficiency, and autonomous quality control.

Mechanistic Causality in Green Synthesis

The most robust and widely utilized route to 2-arylbenzothiazoles is the condensation of 2-aminothiophenol with aromatic aldehydes. The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon, forming a Schiff base (imine) intermediate. Subsequent intramolecular cyclization via the sulfhydryl group yields a benzothiazoline intermediate, which undergoes oxidative dehydrogenation to form the stable, aromatic benzothiazole ring[2].

In green methodologies, the choice of solvent and catalyst directly lowers the activation energy of these steps without introducing toxicity:

-

Deep Eutectic Solvents (DES): A Choline chloride-based DES acts as both a solvent and a hydrogen-bond catalyst. The hydrogen bond donors activate the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation without the need for toxic acid catalysts[1].

-

Aqueous Media with PTSA: Water enforces the hydrophobic effect, driving the organic reactants together into concentrated micro-droplets. p-Toluenesulfonic acid (PTSA) provides mild, water-tolerant protonation to facilitate water elimination during imine formation[4].

-

Microwave Irradiation: Dielectric heating directly couples with the polar reaction intermediates. This provides rapid, localized heating that drastically reduces reaction times from hours to minutes while minimizing thermal degradation byproducts[5].

Mechanistic pathway of benzothiazole synthesis via condensation and cyclization.

Quantitative Comparison of Synthetic Modalities

The transition to green synthesis significantly improves process metrics. Table 1 summarizes the quantitative advantages of green protocols over conventional reflux methods, based on recent optimization studies[1][5].

Table 1: Process Metrics for Benzothiazole Synthesis

| Synthesis Method | Solvent / Catalyst | Reaction Time | Average Yield | E-Factor Improvement | Energy Reduction |

| Conventional | Toluene / HCl | 4 - 12 hours | 60 - 75% | Baseline | Baseline |

| Microwave-Assisted | Solvent-Free / None | 5 - 15 mins | 85 - 95% | ~30% | ~40% |

| DES-Mediated | Choline Chloride:Urea | 30 - 60 mins | 88 - 92% | ~45% | ~25% |

| Aqueous Catalysis | Water / PTSA (10 mol%) | 1 - 3 hours | 80 - 90% | ~50% | ~15% |

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify reaction progress and product integrity autonomously.

Standardized experimental workflow for the green synthesis of benzothiazoles.

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Causality: Microwave irradiation induces rapid molecular friction directly within the polar reactants, bypassing the need for conductive heat transfer through a bulk solvent, thereby eliminating solvent waste[5].

-

Preparation: In a 10 mL microwave-safe quartz vessel, combine 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol). Do not add solvent.

-

Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 300 W, maintaining a temperature of 90°C for 5 minutes.

-

Self-Validation (TLC): Extract a 1 µL aliquot, dissolve in 100 µL ethyl acetate, and spot on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 8:2). Validation Check: The disappearance of the highly UV-active aldehyde spot confirms complete conversion. If the aldehyde persists, irradiate for an additional 2 minutes.

-

Workup: Cool the vessel to room temperature. Add 5 mL of ice-cold distilled water. The crude product will precipitate out of the matrix.

-

Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure 2-arylbenzothiazole.

Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

Causality: The DES network stabilizes the transition state via extensive hydrogen bonding, promoting cyclization at lower temperatures. It is also fully recoverable and biodegradable[1].

-

DES Preparation: Synthesize the DES by mixing Choline Chloride and Urea (1:2 molar ratio) at 80°C until a clear, homogeneous liquid forms.

-

Reaction: Add 2-aminothiophenol (1.0 mmol) and aromatic aldehyde (1.0 mmol) to 2.0 mL of the prepared DES in a round-bottom flask.

-

Heating: Stir the mixture at 70°C for 30 minutes.

-

Quenching & Precipitation: Add 10 mL of distilled water to the flask. Causality: Water disrupts the hydrogen-bonding network of the DES, dissolving the choline chloride and urea, while the newly formed, hydrophobic benzothiazole derivative crashes out of solution.

-

Self-Validation (Phase Separation): Ensure the aqueous phase is clear and the precipitate is distinct. If an emulsion forms, add 1 mL of brine to force phase separation.

-

Recovery: Filter the precipitate. The aqueous filtrate containing the DES components can be evaporated under reduced pressure to recycle the DES for subsequent runs.

Protocol C: Aqueous PTSA-Catalyzed Synthesis

Causality: Water acts as a green solvent, while PTSA provides the necessary protonation to drive the dehydration step of imine formation without relying on hazardous mineral acids[4].

-

Reaction Setup: In a 25 mL flask, suspend 2-aminothiophenol (1.0 mmol) and aromatic aldehyde (1.0 mmol) in 10 mL of distilled water. Add p-Toluenesulfonic acid (PTSA) (10 mol%).

-

Stirring: Stir vigorously at 50°C for 1–3 hours. Note: Vigorous stirring is critical to overcome the mass transfer limitations inherent to biphasic aqueous systems.

-

Self-Validation (Physical State): The reaction is typically complete when the oily reactant mixture solidifies into a suspended particulate mass.

-

Isolation: Filter the solid, wash with 5% sodium bicarbonate solution to neutralize residual PTSA, and rinse with distilled water.

-

Spectroscopic Validation: Confirm product identity via FT-IR (verify the absence of primary amine N-H stretches at 3300-3400 cm⁻¹ and the presence of the C=N stretch around 1610 cm⁻¹) and ¹H-NMR (verify the disappearance of the aldehyde proton at ~9.8-10.0 ppm).

References

-

GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS Source: airo.co.in URL:1

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: nih.gov (Molecules) URL:2

-

PTSA catalyzed simple and green synthesis of benzothiazole derivatives in water Source: researchgate.net (Monatshefte für Chemie) URL:4

-

Biological evaluation of benzothiazoles obtained by microwave-green synthesis Source: scielo.br URL:5

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles Source: nih.gov (Molecules) URL:3

Sources

- 1. airo.co.in [airo.co.in]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

Technical Application Note: 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol (THTBT) Scaffolds in Oncology

Executive Summary & Compound Profiling

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol (THTBT) represents a "privileged scaffold" in medicinal chemistry. While the core thiol exhibits baseline biological activity, its primary utility in oncology lies as a precursor for generating high-affinity inhibitors targeting EGFR , DNA Topoisomerase II , and RhoGDI signaling pathways.

This application note provides a rigorous technical framework for handling, solubilizing, and evaluating THTBT and its functionalized derivatives (e.g., Schiff bases, hydrazones) in anticancer assays.

Chemical Profile & Stability

| Property | Specification | Critical Note |

| CAS Number | 5373-99-9 | Verify batch purity >98% by HPLC before use. |

| Molecular Weight | 171.28 g/mol | Small molecule; high permeability potential. |

| Lipophilicity (LogP) | ~2.5 - 3.0 | Hydrophobic; requires organic co-solvent (DMSO). |

| Reactivity | Thiol (-SH) at C2 | High Oxidation Risk. Prone to forming disulfide dimers (inactive) in aerobic conditions. |

Pre-Assay Preparation: Compound Management

Objective: To generate a stable stock solution while preventing oxidative dimerization of the thiol group.

Protocol A: Solubilization & Storage

-

Reagents: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich Hybridoma grade or equivalent).

-

Equipment: Nitrogen/Argon gas line, Sonicator.

Step-by-Step Methodology:

-

Weighing: Weigh the THTBT powder in a low-humidity environment.

-

Solvent Addition: Add anhydrous DMSO to achieve a Stock Concentration of 10–50 mM .

-

Note: Avoid aqueous buffers at this stage; the thiol is stable in pure DMSO but oxidizes rapidly in water/media at neutral pH.

-

-

Sonicate: Sonicate for 5–10 minutes at room temperature until completely dissolved. Visual inspection must confirm no particulate matter remains.

-

Inert Gas Overlay (Critical): Gently purge the headspace of the vial with Nitrogen or Argon gas for 30 seconds to displace oxygen.

-

Aliquot & Freeze: Aliquot into amber glass vials (avoid plastic if long-term storage is intended due to leaching). Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

-

Thaw Rule: Do not refreeze aliquots more than twice.

-

Workflow Visualization: Screening Logic

The following diagram outlines the decision matrix for evaluating THTBT derivatives, moving from solubility checks to mechanistic validation.

Figure 1: Logical workflow for screening THTBT derivatives. Note the strict solubility checkpoint before biological testing.

Primary Assay: Cytotoxicity Screening (MTT)

Scientific Rationale: The MTT assay measures mitochondrial succinate dehydrogenase activity. Since THTBT derivatives often target mitochondrial pathways (intrinsic apoptosis), this assay is mechanistically relevant but must be carefully controlled for chemical interference.

Protocol B: 96-Well Plate Setup

Reagents: MTT Reagent (5 mg/mL in PBS), RPMI-1640 or DMEM (complete with 10% FBS).

-

Cell Seeding (Day 0):

-

Seed tumor cells (e.g., MCF-7, HeLa, HepG2) at optimized densities.

-

Guideline:3,000–5,000 cells/well for 72h assays; 8,000–10,000 cells/well for 24h assays.

-

Incubate for 24 hours to allow attachment.

-

-

Compound Treatment (Day 1):

-

Prepare a 2x Working Solution in culture media.

-

Serial Dilution: Perform a 1:2 or 1:3 serial dilution.

-

Vehicle Control: Ensure the final DMSO concentration is <0.5% (v/v) in all wells. Higher DMSO levels can permeabilize membranes, masking the drug's effect.

-

Blank: Media only (no cells).

-

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

-

Development (Day 3/4):

-

Add 20 µL MTT stock per well. Incubate 3–4 hours.

-

Aspirate media carefully (or use SDS solubilization if cells are loosely adherent).

-

Dissolve formazan crystals in 150 µL DMSO.

-

-

Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis:

Mechanistic Validation: Apoptosis Deconvolution

Scientific Rationale: THTBT derivatives (e.g., XC-591) are known to induce apoptosis via the mitochondrial pathway, characterized by Phosphatidylserine (PS) externalization and Caspase-3 activation. It is crucial to distinguish this from non-specific necrosis caused by membrane disruption.

Protocol C: Annexin V / Propidium Iodide (PI) Flow Cytometry[1][2]

-

Treatment: Treat cells with the THTBT derivative at the IC50 and 2x IC50 concentrations for 24 hours.

-

Positive Control:[1] Cisplatin (5 µM) or Staurosporine (1 µM).

-

-

Harvesting:

-

Collect media (contains floating/dead cells).

-

Trypsinize adherent cells (gentle, <3 mins) and combine with media.

-

Centrifuge at 1500 rpm for 5 mins.

-

-

Staining:

-

Wash pellet with cold PBS.[2]

-

Resuspend in 100 µL 1X Annexin Binding Buffer .

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

-

Incubate 15 mins at RT in the dark.

-

-

Analysis: Add 400 µL Binding Buffer and analyze on a Flow Cytometer (e.g., BD FACSCanto).

Interpretation Table:

| Quadrant | Annexin V | PI | Phenotype | Interpretation for THTBT |

|---|---|---|---|---|

| Q3 (LL) | Negative | Negative | Live | Healthy population. |

| Q4 (LR) | Positive | Negative | Early Apoptosis | Desired Mechanism. Indicates regulated cell death. |

| Q2 (UR) | Positive | Positive | Late Apoptosis | Secondary necrosis following apoptosis. |

| Q1 (UL) | Negative | Positive | Necrosis | Toxicity Warning. Indicates membrane lysis/chemical burn. |

Mechanistic Pathway Visualization

The following diagram illustrates the validated signaling pathway for THTBT derivatives (specifically the XC-591 class), highlighting the mitochondrial cascade.

Figure 2: Proposed Mechanism of Action. THTBT derivatives trigger the intrinsic apoptotic pathway via mitochondrial depolarization and Caspase-3 activation.

References

-

Hu, J., et al. (2017). "Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer." Frontiers in Pharmacology.

-

BenchChem Technical Support. "Cytotoxicity of Benzothiazole Derivatives: A Comparative Guide for Cancer Cell Lines."

- Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.

-

Zhang, L., et al. (2010). "2-Aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols as a class of antitumor agents selectively active in securin(-/-) cells."[3] Bioorganic & Medicinal Chemistry.

Sources

Application Note: Comprehensive Structural Characterization of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol by Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)

Abstract

This technical guide provides a detailed, methodology-driven framework for the definitive structural characterization of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol. This compound belongs to the benzothiazole class, a scaffold of significant interest in drug development and medicinal chemistry due to its diverse biological activities[1][2]. Accurate and unambiguous structural confirmation is a critical first step in any research and development pipeline. This document outlines field-proven, self-validating protocols for the application of High-Resolution Mass Spectrometry (HRMS) for elemental composition analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the precise atomic framework. The causality behind experimental choices is explained, and expected data is presented to guide researchers in their own analyses.

Introduction: The Imperative for Rigorous Characterization

The scientific credibility and reproducibility of research, particularly in drug development, are founded upon the accurate characterization of the molecules under investigation. For heterocyclic compounds like 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol, which possess multiple functional groups and stereochemical possibilities, a multi-technique approach is not just recommended, but essential.

This guide leverages two cornerstone analytical techniques:

-

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm)[3]. This level of mass accuracy allows for the confident determination of a compound's elemental formula, distinguishing it from other molecules with the same nominal mass[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for elucidating the detailed structure of a molecule in solution[5]. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecular framework[6].

By integrating the data from HRMS and NMR, we can construct a self-validating dossier of evidence that unambiguously confirms the identity and purity of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol.

Part I: Elemental Formula Confirmation via HRMS

The first step in characterization is to confirm that the compound has the correct elemental composition. HRMS is the gold standard for this purpose, offering precision that can differentiate between molecular formulas that are otherwise indistinguishable[7][8].

Scientific Principle & Experimental Rationale

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the m/z of an ion with high resolution and accuracy[9]. Unlike nominal mass, which is the integer mass of the most abundant isotope, the exact mass is the calculated mass based on the precise masses of the most abundant isotopes of the constituent elements. By comparing the experimentally measured exact mass to the theoretical exact mass calculated for a proposed formula, we can confirm or refute that formula. The choice of ionization method, typically Electrospray Ionization (ESI), is critical as it is a "soft" technique that minimizes fragmentation, ensuring a strong signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

Protocol: HRMS Analysis

Objective: To acquire a high-resolution mass spectrum and confirm the elemental formula of the target compound.

Materials:

-

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol sample

-

HPLC-grade or LC-MS grade Methanol or Acetonitrile

-

Microcentrifuge tubes

-

Calibrant solution appropriate for the mass spectrometer (e.g., Agilent ESI-L Low Concentration Tuning Mix)

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve the sample in 1 mL of solvent (e.g., Methanol) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to create a final working solution of approximately 1-5 µg/mL. Rationale: This concentration range is typically sufficient for modern ESI-HRMS instruments and avoids detector saturation.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer across the desired mass range according to the manufacturer's protocol. Rationale: Calibration ensures the high mass accuracy required for formula determination[10].

-

-

Data Acquisition:

-

Set the ionization source to ESI, operating in both positive and negative ion modes for comprehensive analysis.

-

Infuse the sample solution directly or via a Liquid Chromatography (LC) system into the mass spectrometer[11].

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500). Ensure the resolution is set to a high value (e.g., >20,000)[3].

-

-

Data Analysis:

-

Process the spectrum to identify the monoisotopic peak for the molecular ion.

-

Compare the measured m/z value with the theoretically calculated exact mass for the proposed formula (C₇H₉NS₂). The difference should be less than 5 ppm.

-

Expected Data & Interpretation

The molecular formula for 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol is C₇H₉NS₂ . The expected HRMS data is summarized below.

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Example) | Δ (ppm) |

| [M+H]⁺ | [C₇H₁₀NS₂]⁺ | 172.0250 | 172.0248 | -1.16 |

| [M-H]⁻ | [C₇H₈NS₂]⁻ | 170.0104 | 170.0106 | +1.18 |

A match within ±5 ppm between the calculated and observed mass provides very strong evidence for the proposed elemental composition[9].

Part II: Structural Elucidation via NMR Spectroscopy

With the elemental formula confirmed, NMR spectroscopy is employed to piece together the atomic connectivity and define the complete chemical structure.

Scientific Principle & Experimental Rationale

NMR spectroscopy exploits the magnetic properties of atomic nuclei. In an external magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus[6].

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. Integration gives the relative number of protons, and splitting patterns (multiplicity) reveal adjacent protons.

-

¹³C NMR: Provides information about the carbon backbone of the molecule. Typically, each unique carbon atom gives a distinct signal[6].

The choice of a deuterated solvent is crucial to avoid large solvent signals overwhelming the analyte signals. DMSO-d₆ is often an excellent choice for this compound class as it can solubilize the analyte and allows for the clear observation of exchangeable protons like the thiol (-SH) proton[12][13].

DOT Diagram: Molecular Structure & Atom Numbering

Caption: Structure of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol with IUPAC numbering.

Protocol: NMR Analysis

Objective: To acquire high-quality ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

-

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol sample

-

Deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)

-

High-precision 5 mm NMR tubes

-

Internal standard, Tetramethylsilane (TMS), if not already in the solvent

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR and 15-25 mg for ¹³C NMR directly into a clean, dry vial. Rationale: These concentrations provide a good balance of signal-to-noise and solubility for a typical high-field spectrometer[14].

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Vortex or sonicate gently until the sample is fully dissolved. A clear, homogenous solution is critical for high-quality spectra[14].

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., 500 MHz).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-